1-Methoxy-2,4-bis(phenylmethoxy)benzene
Description
1-Methoxy-2,4-bis(phenylmethoxy)benzene (CAS 6383-02-4) is a tri-substituted benzene derivative featuring a methoxy group at the 1-position and two phenylmethoxy (benzyloxy) groups at the 2- and 4-positions. This compound is structurally characterized by its aromatic core and ether linkages, which influence its physicochemical properties and reactivity. It is commercially available as a research chemical, with suppliers such as Santa Cruz Biotechnology offering it for laboratory use .
Properties
CAS No. |
6383-02-4 |
|---|---|
Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-methoxy-2,4-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H20O3/c1-22-20-13-12-19(23-15-17-8-4-2-5-9-17)14-21(20)24-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
InChI Key |
SOUJDBXWBHIGNG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Synonyms |
2,4-bis(Benzyloxy)-1-methoxybenzene; (((4-Methoxy-1,3-phenylene)bis(oxy))bis(methylene))dibenzene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Key Compounds
| Compound Name | Substituents | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|---|
| 1-Methoxy-2,4-bis(phenylmethoxy)benzene | 1-OCH₃, 2-OCH₂Ph, 4-OCH₂Ph | C₂₁H₂₀O₃ | 6383-02-4 | Ether linkages; bulky benzyloxy groups |
| 1-Methoxy-2,4-bis(1-phenylethyl)benzene | 1-OCH₃, 2-CH(CH₂Ph)₂, 4-CH(CH₂Ph)₂ | C₂₃H₂₄O | 2456-45-3 | Branched alkyl substituents |
| 2,4-bis(α-methylbenzyl)anisole | 1-OCH₃, 2-CH(CH₃)Ph, 4-CH(CH₃)Ph | C₂₃H₂₄O | 1262783-05-0 | Sterically hindered substituents |
| 1-Methoxy-2,4-dimethylbenzene | 1-OCH₃, 2-CH₃, 4-CH₃ | C₉H₁₂O | N/A | Simple methyl substituents |
Key Observations :
- Electronic Effects: Methoxy and benzyloxy groups are electron-donating, enhancing aromatic ring electron density. This contrasts with phenolic analogs (e.g., 4-methyl-2,4-bis(p-hydroxyphenyl)pent-1-ene), where hydroxyl groups increase acidity and hydrogen-bonding capacity .
Physicochemical Properties
Table 2: Calculated Physicochemical Parameters (Selected Analogs)
Key Observations :
- Lipophilicity : The bis(phenylethyl) analog exhibits higher logP (6.8) due to hydrophobic alkyl chains, whereas the phenylmethoxy derivative’s logP is lower (~4.5) owing to polar ether oxygens .
- Thermal Stability : Steric hindrance in bis(phenylethyl) analogs may elevate melting points compared to less bulky derivatives.
Key Observations :
- Role of Substituents: Phenolic hydroxyl groups (e.g., in eugenol or 4-methyl-2,4-bis(p-hydroxyphenyl)pent-1-ene) are critical for biological activity, whereas methoxy/benzyloxy substituents (as in the target compound) may reduce interaction with enzymes like AChE .
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